Cas no 1628703-41-2 (2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(5-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-purity boronic ester derivative used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane moiety ensures excellent shelf life and handling properties, while the fluorine substitution enhances reactivity and selectivity in aryl-aryl bond formations. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where precise functionalization of benzofuran scaffolds is required. Its crystalline solid form allows for easy purification and accurate quantification. The product is typically supplied under inert conditions to maintain stability, ensuring consistent performance in demanding synthetic applications.
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1628703-41-2 structure
商品名:2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:1628703-41-2
MF:C14H16BFO3
メガワット:262.084447860718
CID:4609801
PubChem ID:90418116

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Benzofuran, 5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • インチ: 1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-8-12-9(5-6-17-12)7-11(10)16/h5-8H,1-4H3
    • InChIKey: OOUHXMQEKDTEOA-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC(B3OC(C)(C)C(C)(C)O3)=C(F)C=C2C=C1

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1608735-0.05g
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628703-41-2 95%
0.05g
$312.0 2023-07-08
Enamine
EN300-1608735-1.0g
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628703-41-2 95%
1.0g
$1343.0 2023-07-08
Enamine
EN300-1608735-0.1g
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628703-41-2 95%
0.1g
$466.0 2023-07-08
Enamine
EN300-1608735-0.25g
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628703-41-2 95%
0.25g
$666.0 2023-07-08
Enamine
EN300-1608735-2.5g
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628703-41-2 95%
2.5g
$2631.0 2023-07-08
Enamine
EN300-1608735-5.0g
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628703-41-2 95%
5.0g
$3894.0 2023-07-08
Chemenu
CM430403-1g
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628703-41-2 95%+
1g
$1473 2023-02-17
Enamine
EN300-1608735-1000mg
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628703-41-2 95.0%
1000mg
$1343.0 2023-09-23
Enamine
EN300-1608735-100mg
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628703-41-2 95.0%
100mg
$466.0 2023-09-23
A2B Chem LLC
AX27140-250mg
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1628703-41-2 95%
250mg
$737.00 2024-04-20

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報

Introduction to CAS No. 1628703-41-2: 2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The compound CAS No. 1628703-41-2, also known as 2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a highly specialized boronic ester with significant applications in organic synthesis and materials science. This compound has garnered attention in recent years due to its unique structural properties and its role in facilitating complex chemical transformations. The molecule combines a fluorobenzofuran moiety with a tetramethylboronate group, making it a versatile building block for constructing advanced functional materials.

Recent studies have highlighted the importance of fluorobenzofuran derivatives in drug discovery and optoelectronic applications. The incorporation of the fluorine atom at the 5-position of the benzofuran ring introduces electronic and steric effects that enhance the compound's reactivity and selectivity in various reactions. Moreover, the tetramethylboronate group serves as a valuable directing unit for cross-coupling reactions, enabling the synthesis of intricate molecular architectures.

The synthesis of this compound typically involves a multi-step process that begins with the preparation of the benzofuran derivative. Researchers have optimized conditions to ensure high yields and purity levels. For instance, recent advancements in catalytic methods have allowed for more efficient formation of the boronate ester group under mild reaction conditions. These improvements have significantly contributed to the scalability of this compound's production.

In terms of applications, boronic esters like CAS No. 1628703-41-2 are widely used in Suzuki-Miyaura coupling reactions. This reaction is pivotal in constructing biaryl structures that are integral to modern pharmaceuticals and agrochemicals. Additionally, the compound's compatibility with other coupling reactions makes it a valuable tool in the synthesis of advanced materials such as organic light-emitting diodes (OLEDs) and perovskite solar cells.

Recent research has also explored the use of this compound in bioconjugation chemistry. Its ability to undergo selective transformations under physiological conditions has opened new avenues for drug delivery systems and bioimaging agents. The integration of fluorobenzofuran moieties into these systems enhances their stability and targeting efficiency.

From an environmental standpoint, the development of sustainable synthetic routes for CAS No. 1628703-41-2 has been a focal point for researchers. Green chemistry principles are increasingly being applied to minimize waste and reduce energy consumption during production. These efforts align with global initiatives aimed at promoting eco-friendly chemical manufacturing practices.

In conclusion, CAS No. 1628703-41-2 represents a cutting-edge material with vast potential across multiple disciplines. Its unique chemical properties and versatility make it an essential component in contemporary organic synthesis and materials development. As research continues to uncover new applications and optimize synthetic methodologies, this compound will undoubtedly play an even more prominent role in advancing scientific innovation.

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Amadis Chemical Company Limited
(CAS:1628703-41-2)2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1231080
清らかである:99%
はかる:1g
価格 ($):1632